1-Boc-4-bromo-1H-indazole-3-carboyxlic acid methyl ester
Description
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is a heterocyclic compound featuring an indazole core with three key substituents:
- Boc (tert-butoxycarbonyl) group: A protective group at the 1-position, enhancing stability during synthetic processes.
- Bromine atom: Positioned at the 4-position, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
- Methyl ester: At the 3-position, offering a handle for hydrolysis to carboxylic acid or further functionalization.
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development and agrochemical research. Its structural features balance reactivity and stability, making it versatile for derivatization .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-bromoindazole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(15)10(9)11(16-17)12(18)20-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSMPLRPLMXWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
- The synthesis often begins with 4-bromo-1H-indazole-3-carboxylic acid or a closely related indazole derivative.
- Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine at the 4-position.
- Esterification of the carboxylic acid to the methyl ester is commonly performed using methanol in the presence of acid catalysts or coupling agents.
Boc Protection of the Indazole Nitrogen
- The nitrogen atom of the indazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N,N-diisopropylethylamine.
- Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction conditions are usually mild (0 to room temperature) and reaction times range from several hours to overnight (e.g., 18 hours).
Representative Procedure
A representative preparation procedure based on literature and patent data is summarized below:
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Bromination | 4-bromoindazole precursor + NBS, solvent (e.g., DCM), controlled temp | Selective bromination at 4-position | Not always isolated separately |
| Esterification | Carboxylic acid + methanol + acid catalyst (e.g., HCl) or coupling agents (e.g., DCC/DMAP) | Conversion to methyl ester | 30-60% reported depending on protocol |
| Boc Protection | Di-tert-butyl dicarbonate + base (e.g., DIPEA) in DCM or THF, 0-25°C, 18 h | Formation of Boc-protected nitrogen | Quantitative to 98% reported |
Example from literature:
- To a suspension of 4-bromoindazole-3-carboxylic acid methyl ester in DCM, N,N-diisopropylethylamine is added at 0°C, followed by dropwise addition of di-tert-butyl dicarbonate. The mixture is stirred at room temperature for 18 hours. Workup includes washes with aqueous acid and brine, drying, filtration, and concentration to yield the Boc-protected product as a yellow oil with yields up to 98%.
Research Findings and Observations
- Attempts to esterify 5-bromo-1H-indazole-3-carboxylic acid have sometimes resulted in mixtures of methyl esters, including 1-methyl derivatives, indicating possible side reactions during esterification.
- Boc protection is generally high yielding and straightforward, with mild conditions preventing decomposition or side reactions.
- The order of steps (whether Boc protection precedes or follows esterification) can affect purity and yield, with some protocols favoring Boc protection first to improve solubility and reaction control.
Comparative Data Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Bromination | NBS in DCM, controlled temp | Selective bromination | Requires careful temp control | Not always isolated |
| Esterification | Methanol + acid or DCC/DMAP | Straightforward, widely used | Possible side methylation | 30-60% |
| Boc Protection | Boc2O + DIPEA in DCM/THF, rt, 18 h | High yield, mild conditions | Requires dry solvents for best results | 90-98% |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using ethyl acetate/hexane gradients is standard to isolate pure Boc-protected esters.
- Characterization:
- NMR Spectroscopy confirms Boc group and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight.
- HPLC ensures purity >95%.
- FT-IR confirms ester carbonyl (~1700–1750 cm⁻¹) and Boc carbamate functionalities.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free indazole derivative.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Di-tert-butyl dicarbonate (Boc2O): Used for Boc protection.
Methanol and sulfuric acid: Used for esterification.
Trifluoroacetic acid (TFA): Used for Boc deprotection.
Aqueous sodium hydroxide (NaOH): Used for ester hydrolysis.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Deprotected Indazole: Free indazole derivative after Boc removal.
Carboxylic Acid: Formed after ester hydrolysis.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester typically involves several key steps:
- Bromination : The starting material, 1H-indazole, is brominated using bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Protection : The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Esterification : The carboxylic acid group at the 3-position is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Medicinal Chemistry
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester serves as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, particularly neurological and inflammatory conditions. Its derivatives have shown potential in modulating biological pathways associated with these diseases .
Organic Synthesis
This compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows for various transformations, making it valuable in developing new chemical entities . For instance, it has been successfully employed in Suzuki cross-coupling reactions to produce novel indazole derivatives .
Biological Studies
Research indicates that indazole derivatives exhibit diverse biological activities, including:
- Antiviral Properties : Compounds similar to 1-Boc-4-bromo-1H-indazole have demonstrated inhibitory effects on viral replication mechanisms, suggesting their potential as antiviral agents .
- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria and certain fungi, indicating its potential as an antimicrobial agent .
Material Science
In material science, 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is being explored for developing novel materials with specific electronic and optical properties. Its unique structural features may lead to advancements in organic electronics and photonic devices .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of indazole derivatives against specific viral strains. The results indicated that compounds derived from 1-Boc-4-bromo-1H-indazole significantly inhibited viral replication, showcasing their potential for drug development aimed at treating viral infections .
Case Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial activity of various indazole derivatives, including 1-Boc-4-bromo-1H-indazole. The findings revealed broad-spectrum activity against multiple bacterial strains, supporting its candidacy for further development as an antimicrobial therapeutic agent .
Mechanism of Action
The mechanism of action of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester is primarily related to its ability to undergo various chemical transformations. The compound can act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes and receptors. The indazole core is known to bind to multiple receptors with high affinity, influencing various biological pathways.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and functional differences between the target compound and analogous indazole derivatives:
| Compound Name | CAS Number | Substituents (Position) | Functional Groups | Key Features |
|---|---|---|---|---|
| 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester | - | Boc (1), Br (4), COOMe (3) | Ester, Bromo, Protected amine | Stability for stepwise synthesis |
| 3-Bromo-1H-indazole-4-carboxylic acid | 1363382-97-1 | Br (3), COOH (4) | Carboxylic acid, Bromo | Free acid for direct conjugation |
| Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | 1363381-41-2 | Me (1), Br (5), COOMe (3) | Ester, Bromo, Methyl-protected amine | Simplified deprotection steps |
| 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 | Cl (6), COOH (3) | Carboxylic acid, Chloro | Halogen variation for tuning reactivity |
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The Boc-protected compound is favored in multi-step syntheses due to its orthogonal protection strategy. For instance, it has been used in the synthesis of checkpoint kinase inhibitors .
- Agrochemicals : Brominated indazoles, including the target compound, are precursors to herbicides and fungicides. The methyl ester enhances bioavailability in plant systems compared to free acids .
- Comparative Stability : Studies on analogous esters (e.g., fatty acid methyl esters in –8) suggest that methyl esters in indazoles improve thermal stability, critical for storage and handling .
Biological Activity
1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester (CAS No. 1190320-84-3) is a member of the indazole family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
Overview of 1-Boc-4-bromo-1H-indazole-3-carboxylic Acid Methyl Ester
Chemical Structure and Properties:
- Molecular Formula: C₁₄H₁₅BrN₂O₄
- Molecular Weight: 343.19 g/mol
- CAS Registry Number: 1190320-84-3
The compound features a bromine atom at the 4-position and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical transformations.
Synthesis Methods
The synthesis of 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester typically involves several key steps:
- Bromination : The starting material, 1H-indazole, is brominated using bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Protection : The nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.
- Esterification : The carboxylic acid group at the 3-position is converted to a methyl ester using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Antiviral Properties
Research indicates that indazole derivatives exhibit antiviral activities. For instance, studies have shown that compounds similar to 1-Boc-4-bromo-1H-indazole have inhibitory effects on viral replication mechanisms, making them potential candidates for antiviral drug development .
Anticancer Activity
Indazoles are recognized for their anticancer properties. Specifically, 1-Boc-4-bromo-1H-indazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Effects
The antimicrobial activity of indazole derivatives has been documented in several studies. 1-Boc-4-bromo-1H-indazole has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum activity suggests its potential for development as an antimicrobial agent .
The biological activity of 1-Boc-4-bromo-1H-indazole is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The indazole core can bind to various receptors with high affinity, influencing numerous biological processes such as cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-Indazole-3-carboxylic acid methyl ester | Lacks Boc protection; no bromine substitution | Moderate antiviral activity |
| 4-Bromo-1H-indazole-3-carboxylic acid | Lacks Boc protection; no esterification | Anticancer properties noted |
| 1-Boc-1H-indazole-3-carboxylic acid methyl ester | Lacks bromine substitution | Limited biological data available |
Case Studies and Research Findings
Several case studies have examined the biological activity of indazole derivatives:
- Antiviral Activity Study : A study on the antiviral efficacy of indazoles showed that specific derivatives inhibited viral replication by targeting viral polymerases .
- Anticancer Research : Research involving various cancer cell lines demonstrated that indazole derivatives could significantly reduce cell viability by inducing apoptosis through caspase activation .
- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that certain indazoles exhibited potent activity against resistant bacterial strains, suggesting their potential use in treating infections .
Q & A
Q. What are the recommended synthetic routes for 1-Boc-4-bromo-1H-indazole-3-carboxylic acid methyl ester?
Methodological Answer: The synthesis typically involves three key steps: (1) Boc protection of the indazole nitrogen, (2) bromination at the 4-position, and (3) esterification of the carboxylic acid group. A common approach involves:
- Boc Protection : Reacting the parent indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) in anhydrous THF or DCM .
- Bromination : Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or acetonitrile) under controlled temperature (0–25°C) to avoid over-bromination .
- Esterification : Treating the carboxylic acid with methanol and a catalytic acid (e.g., H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/acetic acid) is recommended for isolating high-purity product .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer: A multi-technique approach is essential:
- GC-MS : Use a polar cyanosilicone capillary column (e.g., HP-88) with a temperature gradient (50°C to 250°C at 5°C/min) to compare retention times with known methyl ester standards . Match mass spectra to Wiley/NIST libraries for fragmentation patterns .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm Boc group (δ ~1.3 ppm, singlet), bromine substitution (splitting patterns in aromatic region), and methyl ester (δ ~3.8–3.9 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) using a methanol/water mobile phase .
Advanced Research Questions
Q. How can researchers optimize bromination efficiency while minimizing side reactions?
Methodological Answer: Key strategies include:
- Reagent Selection : NBS is preferred over Br₂ due to better regioselectivity and reduced risk of di-bromination .
- Solvent Optimization : Acetonitrile or DMF enhances solubility of intermediates, while adding a radical initiator (e.g., AIBN) can improve reaction rates .
- Temperature Control : Maintain reaction at 0–5°C to suppress radical side reactions. Monitor progress via TLC (hexane/EtOAc 7:3) .
- Workup : Quench with Na₂S₂O₃ to remove excess bromine, followed by extraction with EtOAc and brine washes .
Data Contradiction Example :
If conflicting reports cite varying bromination yields (e.g., 60% vs. 85%), replicate experiments under inert atmosphere (N₂/Ar) to rule out moisture or oxygen interference .
Q. How to resolve discrepancies in NMR data between synthesized batches and literature values?
Methodological Answer:
- Solvent Effects : Ensure consistency in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.5–1.0 ppm) .
- Concentration Adjustments : Dilute samples to avoid aggregation-induced shifts, particularly for aromatic protons .
- Internal Standards : Add tetramethylsilane (TMS) or residual solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) as references .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .
Safety and Handling
- Storage : Refrigerate (2–8°C) in airtight, light-protected containers to prevent Boc group hydrolysis .
- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to bromine vapor risks .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
